Cas no 86450-80-8 (Sanggenone H)

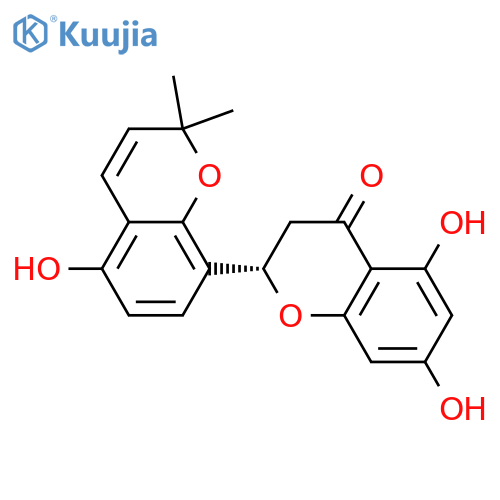

Sanggenone H structure

Sanggenone H 化学的及び物理的性質

名前と識別子

-

- [2,8'-Bi-2H-1-benzopyran]-4(3H)-one,5,5',7-trihydroxy-2',2'-dimethyl-, (2S)-

- Sanggenone H

- (2S)-5,5',7-Trihydroxy-2',2'-dimethyl-[2,8'-bi-2H-1-benzopyran]-4(3H)-one]

- CID 90681446

- Sanggenone H USP/EP/BP

- (2S)-5,5′,7-Trihydroxy-2′,2′-dimethyl[2,8′-bi-2H-1-benzopyran]-4(3H)-one (ACI)

- [2,8′-Bi-2H-1-benzopyran]-4(3H)-one, 5,5′,7-trihydroxy-2′,2′-dimethyl-, (S)- (ZCI)

- (-)-Sanggenone H

- FS-7138

- CS-0023010

- 86450-80-8

- (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one

- AKOS037515247

- HY-N2607

- CHEMBL3288838

- SanggenoneH

- DA-67398

-

- インチ: 1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1

- InChIKey: QPAKXSCQEJXHSW-INIZCTEOSA-N

- ほほえんだ: OC1C=CC([C@@H]2CC(=O)C3C(=CC(=CC=3O2)O)O)=C2OC(C=CC=12)(C)C

計算された属性

- せいみつぶんしりょう: 354.11033829g/mol

- どういたいしつりょう: 354.11033829g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 1

- 複雑さ: 587

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 96.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.401±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),

Sanggenone H 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN2178-5 mg |

Sanggenone H |

86450-80-8 | 98% | 5mg |

¥ 4,074 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2178-5 mg |

Sanggenone H |

86450-80-8 | 5mg |

¥4074.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2178-5mg |

Sanggenone H |

86450-80-8 | 5mg |

¥ 4074 | 2024-07-19 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP3620-5mg |

Sanggenone H |

86450-80-8 | 98% | 5mg |

$290 | 2023-09-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43780-10mg |

SANGGENONE H |

86450-80-8 | 10mg |

¥4372.0 | 2021-09-07 | ||

| A2B Chem LLC | AH93963-5mg |

Sanggenone H |

86450-80-8 | ≥98% | 5mg |

$377.00 | 2024-04-19 |

Sanggenone H 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

86450-80-8 (Sanggenone H) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1189426-16-1(Sulfadiazine-13C6)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量